molecular formula C18H22FNSi B12540943 4-[Fluoro(diphenyl)silyl]-1-methylpiperidine CAS No. 685139-59-7

4-[Fluoro(diphenyl)silyl]-1-methylpiperidine

Cat. No.: B12540943
CAS No.: 685139-59-7
M. Wt: 299.5 g/mol
InChI Key: RHDBJRVHFJQPNI-UHFFFAOYSA-N
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Description

4-[Fluoro(diphenyl)silyl]-1-methylpiperidine is a specialty organosilicon compound featuring a piperidine backbone, of interest to researchers in medicinal and synthetic chemistry. The unique integration of a silyl fluoride group with aromatic diphenyl rings makes it a potential candidate for use as a synthetic intermediate or building block in the development of novel materials and bioactive molecules. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle all chemicals with appropriate precautions.

Properties

CAS No.

685139-59-7

Molecular Formula

C18H22FNSi

Molecular Weight

299.5 g/mol

IUPAC Name

fluoro-(1-methylpiperidin-4-yl)-diphenylsilane

InChI

InChI=1S/C18H22FNSi/c1-20-14-12-18(13-15-20)21(19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3

InChI Key

RHDBJRVHFJQPNI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)F

Origin of Product

United States

Preparation Methods

Method A: Grignard Reaction

  • Preparation of 4-Bromopiperidine : Brominate 1-methylpiperidine using N-bromosuccinimide (NBS) in CCl₄.
  • Magnesium Insertion : React 4-bromopiperidine with Mg in THF to form a Grignard reagent.
  • Silylation : Quench with fluoro(diphenyl)silane (Ph₂SiF) in dry THF at 0°C to 25°C.

Reaction Scheme :
$$ \text{4-Bromopiperidine} \xrightarrow{\text{Mg}} \text{4-Piperidinemagnesium Bromide} \xrightarrow{\text{Ph}2\text{SiF}} \text{4-[Ph}2\text{SiF]-1-Methylpiperidine} $$

Step Conditions Yield (%) Source
Bromination NBS, CCl₄, 60°C, 4 h 75–90
Grignard Formation Mg, THF, reflux, 2 h 80–95
Silylation Ph₂SiF, THF, 0°C → RT, 12 h 60–75

Method B: Palladium-Catalyzed Coupling

This approach uses cross-coupling reactions for direct C–Si bond formation.

  • 4-Iodopiperidine : Iodinate 1-methylpiperidine using I₂ and AgNO₃.
  • Silylation : React with Ph₂SiF in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃).

Reaction Scheme :
$$ \text{4-Iodopiperidine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{4-[Ph}_2\text{SiF]-1-Methylpiperidine} $$

Step Conditions Yield (%) Source
Iodination I₂, AgNO₃, CH₃CN, RT, 6 h 70–85
Cross-Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 h 55–70

Alternative Routes

Method C: Friedel-Crafts Alkylation

  • 4-Fluorobenzaldehyde : Prepare via Balz-Schiemann reaction (diazonium salt decomposition).
  • Condensation : React with 1-methylpiperidine to form an imine intermediate.
  • Reduction : Hydrogenate the imine to yield the piperidine derivative.

Reaction Scheme :
$$ \text{4-Fluorobenzaldehyde} + \text{1-Methylpiperidine} \xrightarrow{\text{H}2, \text{Pd/C}} \text{4-[Ph}2\text{SiF]-1-Methylpiperidine} $$

Step Conditions Yield (%) Source
Diazonium Salt Prep. NaNO₂, HBF₄, 0°C → 110°C 65–80
Imine Formation EtOH, RT, 12 h 85–90
Hydrogenation H₂, Pd/C, MeOH, 50°C, 6 h 70–85

Challenges and Optimization

  • Regioselectivity : Competing substitution at the 3- or 5-positions of piperidine requires steric directing groups (e.g., bulky bases).
  • Silyl Group Stability : Fluorodiphenylsilane is moisture-sensitive; reactions are conducted under anhydrous conditions.
  • Catalyst Poisoning : Fluorine atoms may deactivate Pd catalysts; ligand screening (e.g., PPh₃ vs. XPhos) is critical.

Biological and Industrial Relevance

4-[Fluoro(diphenyl)silyl]-1-methylpiperidine serves as a precursor for:

  • Anticancer Agents : Derivatives inhibit cell proliferation via p53/EGFR modulation.
  • Neuroprotective Compounds : Structural analogs show activity in neurodegenerative disease models.

Chemical Reactions Analysis

Types of Reactions

4-[Fluoro(diphenyl)silyl]-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluoro(diphenyl)silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a variety of functionalized piperidine compounds.

Scientific Research Applications

Chemical Structure and Synthesis

4-[Fluoro(diphenyl)silyl]-1-methylpiperidine features a fluorinated diphenylsilyl group attached to a 1-methylpiperidine moiety. Its unique structure enhances its reactivity and biological interactions, making it a subject of interest in drug discovery.

Synthesis Methods:

  • The compound can be synthesized through various pathways, optimizing reaction conditions to maximize yield and purity. Preliminary studies indicate that similar compounds exhibit significant biological activities, suggesting that this compound may also possess similar properties .

The biological activity of this compound has been assessed in several studies, highlighting its potential in treating various conditions.

Key Biological Activities:

  • Anticancer Properties: Compounds with similar structures have shown promising anticancer activities. For instance, derivatives have been evaluated for their ability to inhibit cancer cell growth, with some exhibiting significant efficacy against a range of human tumor cell lines .
  • Neuroprotective Effects: The compound's structural features may facilitate interactions with neurological targets, potentially offering neuroprotective benefits in conditions such as Alzheimer's disease .
  • Anti-inflammatory Effects: Preliminary assessments suggest that derivatives may possess anti-inflammatory properties, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

Several studies have explored the applications of compounds related to this compound:

  • Inhibition of Human Acetylcholinesterase (hAChE): A study identified analogues of the compound as potent inhibitors of hAChE, which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. The lead compound demonstrated favorable pharmacokinetic profiles and target engagement in animal models .
  • Interaction Studies: Research focused on the binding affinity of this compound to various biological targets. These studies are essential for understanding the compound's mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-[Fluoro(diphenyl)silyl]-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The fluoro(diphenyl)silyl group can influence the compound’s reactivity and binding affinity to various substrates. The piperidine ring may interact with biological receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-[Fluoro(diphenyl)silyl]-1-methylpiperidine and related compounds:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
This compound Fluoro(diphenyl)silyl, methyl Not explicitly provided High steric bulk; potential for Si-mediated reactions Inferred
4-(Diphenylmethylene)-1-methylpiperidine Diphenylmethylene, methyl 263.38 Lipophilic (logP inferred); scaffold for drug design
1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine Sulfonyl, pyrrole, chloro/fluorophenyl 342.84 (calculated) Polar sulfonyl group; potential enzyme inhibition
5-(4-Fluorobenzylidene)-4-(4-fluoro-phenyl)-... Fluorobenzylidene, fluorophenyl Not explicitly provided Conjugated system; crystallographic stability
Terfenadine carboxylate (Carboxyterfenadine) Hydroxy(diphenyl)methyl, carboxylic acid 547.66 (calculated) LogP = 3.9; antihistamine metabolite

Structural and Electronic Comparisons

  • Silicon vs. Carbon Substituents : The fluoro(diphenyl)silyl group in the target compound introduces greater steric hindrance and weaker Si–C bonds compared to carbon-based substituents like diphenylmethylene (C=CPh₂) in 4-(diphenylmethylene)-1-methylpiperidine . Silicon’s electropositive nature may enhance Lewis acidity, facilitating coordination chemistry.

Physicochemical Properties

  • Lipophilicity : The logP of terfenadine carboxylate (3.9) suggests high lipophilicity for diphenyl-containing piperidines . The target compound’s fluoro(diphenyl)silyl group may further increase hydrophobicity due to phenyl groups but reduce it slightly via fluorine’s polarity.
  • Solubility: Sulfonyl-containing analogs (e.g., ) exhibit lower solubility in nonpolar solvents due to their polar substituents, whereas the target compound’s silyl group may enhance solubility in scCO₂ or aprotic solvents .

Biological Activity

4-[Fluoro(diphenyl)silyl]-1-methylpiperidine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound includes a fluorinated diphenylsilyl group attached to a 1-methylpiperidine moiety, which may enhance its biological activity and interactions with various biological targets.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H20FNSi\text{C}_{17}\text{H}_{20}\text{F}\text{N}\text{Si}

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, including:

  • Antidepressant properties
  • Anticancer activity
  • Neuroprotective effects
  • Potential antitumor activity

The presence of the fluorinated diphenylsilyl group is believed to enhance the compound's reactivity and biological interactions, making it a candidate for further pharmacological evaluation.

Comparative Analysis of Structural Analogues

A comparison of this compound with structurally similar compounds reveals its unique potential:

Compound NameStructure FeaturesBiological Activity
4-FluorobenzylpiperidineFluorobenzyl groupAntidepressant properties
DiphenylmethylpiperidineMethyl group instead of fluorineAnticancer activity
4-(Trifluoromethyl)piperidineTrifluoromethyl groupNeuroprotective effects
N-(Diphenylphosphinoyl)-1-methylpiperidinePhosphinoyl groupPotential antitumor activity

Research into the mechanisms of action for this compound suggests that it may interact with various biological targets, including:

  • Enzymatic Inhibition : The compound may exhibit inhibitory effects on specific enzymes, which could be relevant in treating conditions such as cancer and neurodegenerative diseases.
  • Receptor Binding : Its structural features may allow it to bind effectively to neurotransmitter receptors, potentially influencing mood and cognitive functions.

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives, including those structurally related to this compound. For example:

  • A study demonstrated that a related piperidine derivative showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, indicating potential anticancer properties .
  • Another investigation revealed that certain piperidine compounds exhibited promising neuroprotective effects in models of neurodegeneration, suggesting their utility in treating Alzheimer's disease .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of piperidine derivatives. Notably, studies have shown that modifications to the piperidine ring can lead to improved pharmacokinetic profiles and increased target engagement in vivo .

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